2-n-boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid
Description
2-N-Boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid is a specialized organic compound featuring a propionic acid backbone with a tert-butoxycarbonyl (Boc)-protected methylaminomethyl group and a 4-bromo-phenyl substituent. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The bromophenyl group contributes steric bulk and electronic effects, making the compound valuable in medicinal chemistry and peptide synthesis.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(21)18(4)10-12(14(19)20)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDUEKEFAVOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661494 | |
| Record name | 2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-70-1 | |
| Record name | 2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom at the para position.
Introduction of the Methylaminomethyl Group: The bromophenyl intermediate undergoes a nucleophilic substitution reaction with a methylamine derivative to form the methylaminomethyl group.
Attachment of the Propionic Acid Moiety: The resulting intermediate is then coupled with a propionic acid derivative under appropriate conditions to form the final product.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to yield the Boc-protected compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-n-boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
2-n-Boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid serves as a versatile building block in organic synthesis. It is utilized in:
- The preparation of more complex molecules.
- Reactions such as peptide synthesis and other coupling reactions due to its reactive functional groups.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing complex organic compounds |
| Reagent | Acts as a reagent in various organic reactions |
Biology
Research indicates that this compound may exhibit biological activity, particularly in its interactions with biomolecules:
- It is studied for potential effects on enzyme activity and receptor modulation.
- The bromophenyl group may enhance interactions with biological targets, making it suitable for drug design.
Medicine
The compound is under investigation for its therapeutic potential:
- It may act as a precursor in drug development aimed at treating various conditions, including neurodegenerative diseases where nitric oxide (NO) modulation is crucial.
- Ongoing studies focus on its efficacy and safety profiles.
Industry
In industrial applications, this compound is valuable for:
- The development of specialty chemicals and materials.
- Its unique properties make it suitable for formulating advanced materials used in pharmaceuticals and agrochemicals.
Case Study 1: Drug Development
A study explored the synthesis of derivatives based on this compound to develop selective inhibitors for neuronal nitric oxide synthase (nNOS). The derivatives demonstrated promising biological activities while maintaining favorable pharmacokinetic profiles.
Case Study 2: Organic Synthesis
Researchers utilized this compound as an intermediate in synthesizing novel peptide analogs with enhanced bioactivity against specific cancer cell lines. The incorporation of the bromophenyl moiety was found to improve binding affinity to target receptors.
Mechanism of Action
The mechanism of action of 2-n-boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid involves its interaction with specific molecular targets. The presence of the Boc protecting group influences its reactivity and stability, allowing it to participate in various biochemical pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Para-Substituted Derivatives
- 2-N-Boc-3-(4-Methoxy-phenyl)-2-methylaminomethyl-propionic acid (CAS: 886364-75-6): Replaces bromo with methoxy, reducing molecular weight (MW: 323.39 vs. ~372 for bromo analog).
- (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid (CAS: 261380-20-5): Features Boc on the amino group directly attached to the propionic acid backbone (vs. methylaminomethyl in the target). Higher purity (95%) and defined melting point (143–145°C), suggesting crystallinity advantages .
Meta-Substituted Derivatives
- 2-N-Boc-3-(3-Bromo-phenyl)-2-methylaminomethyl-propionic acid (CAS: 886364-79-0): Bromo in meta position reduces steric accessibility compared to para, possibly impacting intermolecular interactions. Higher molecular weight (372.26) due to bromine .
Alternative Functional Groups
Structural Analogues with Modified Backbones
- 2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic acid (CAS: 886364-72-3): Replaces bromophenyl with p-tolyl (methyl group), reducing steric hindrance (MW: 307.38) and enhancing metabolic stability .
- Used as a building block for anti-inflammatory agents .
Table 1: Key Properties of Selected Compounds
*Estimated based on bromine’s contribution (~79.9 g/mol).
Biological Activity
2-n-Boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid is a synthetic compound that has gained attention in various scientific fields due to its unique structural characteristics and potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl moiety, and a methylaminomethyl group attached to a propionic acid framework. The molecular formula is with a molecular weight of 372.25 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination of a phenyl precursor to introduce the bromine atom at the para position.
- Nucleophilic substitution with a methylamine derivative to form the methylaminomethyl group.
- Coupling with a propionic acid derivative to yield the final product.
- Protection of the amino group using Boc-Cl.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the Boc group enhances its stability and reactivity, allowing it to participate in various biochemical pathways. The bromophenyl group may modulate enzyme activity, potentially influencing metabolic processes.
Research Findings
Recent studies have explored the compound's potential therapeutic applications, particularly in drug development. Notable findings include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could lead to therapeutic benefits in conditions where enzyme activity contributes to disease pathology.
- Cellular Interactions : Research indicates that it may interact with cellular receptors, influencing signaling pathways relevant to various biological functions .
Case Studies
- Antimicrobial Activity : A study examining similar bromophenyl compounds highlighted their enhanced antibacterial properties compared to non-brominated analogs. This suggests that this compound may exhibit similar effects, warranting further investigation into its antimicrobial potential .
- Neuroprotective Effects : Compounds structurally related to this compound have shown promise in reducing nitric oxide levels in neurodegenerative models, indicating potential neuroprotective properties .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
